5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride is a chemical compound with a complex structure that includes a hydroxyl group, a hydroxymethyl group, and a methylnicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride typically involves multiple steps. One common approach is the acid-catalyzed dehydration of biomass-derived hexoses, which produces intermediates such as 5-(hydroxymethyl)furfural . These intermediates can then undergo further chemical modifications to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalytic processes to ensure high yields and purity. The use of eco-friendly reagents and reaction conditions is emphasized to adhere to the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. These metabolites can then interact with cellular receptors and signaling pathways to exert their effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A well-known bio-based platform chemical with similar functional groups.
2(5H)-Furanone: Another compound with a furan ring structure and hydroxyl groups.
Uniqueness
5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride is unique due to its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its ability to be derived from renewable biomass sources also adds to its significance in sustainable chemistry .
Properties
Molecular Formula |
C8H10ClNO3 |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
5-hydroxy-4-(hydroxymethyl)-6-methylpyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2-3,11-12H,4H2,1H3;1H |
InChI Key |
IJRYEEAKAHJPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)C=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.